molecular formula C11H15BrO2 B1271672 1-(4-Bromobutoxy)-4-methoxybenzene CAS No. 2033-83-2

1-(4-Bromobutoxy)-4-methoxybenzene

Cat. No. B1271672
CAS RN: 2033-83-2
M. Wt: 259.14 g/mol
InChI Key: XNMUBVHIMDDDNF-UHFFFAOYSA-N
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Patent
US06011032

Procedure details

Condensation of 1,4-dibromobutane with 4-methoxyphenol according to A. M. Ismaiel et al. (J Med Chem (1993) 36, 2519-25) gives an 82% yield of 1-(4-methoxyphenoxy)-4-bromobutane. By condensing 670 mg (2.58 mmol) of this derivative with 700 mg (2.35 mmol) of N-methyl-N-[4-piperidyl]-4H-3,1-benzothiazin-2-amine, obtained in Example 16-2, in 8 ml of dry DMF in the presence of 630 mg (5.8 mmol) of 98 Na2CO3 /02 KI according to the procedure of Example 16-3, the compound of formula 22 is prepared in a yield of 58%: ##STR46##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5]Br.[CH3:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1>>[CH3:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:5][CH2:4][CH2:3][CH2:2][Br:1])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(OCCCCBr)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.